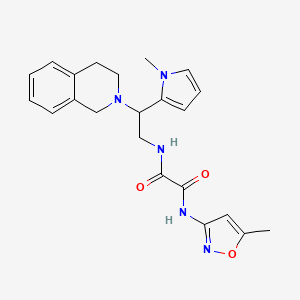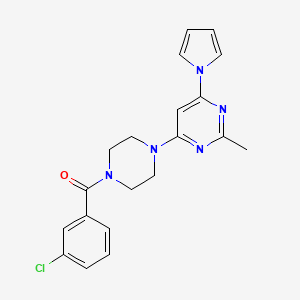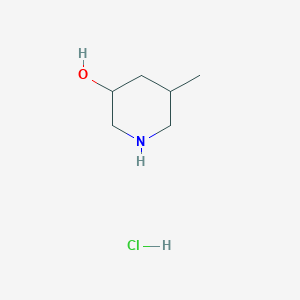
N1-(furan-2-ylmethyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(furan-2-ylmethyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.427. The purity is usually 95%.
BenchChem offers high-quality N1-(furan-2-ylmethyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(furan-2-ylmethyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Furan Derivatives in Drug Research
Furan derivatives have been extensively studied for their pharmacological properties and potential therapeutic applications. For instance, nifuratel, a furan derivative, has been evaluated for its activity in urinary infections due to its ability to inhibit both Gram-negative and Gram-positive organisms, as well as its therapeutic action against Candida and Trichomonas (Tynan, Macis, & Ward‐McQuaid, 1969). This highlights the antimicrobial potential of furan derivatives in treating infections.
Metabolic Insights from Furan Derivatives
Furan fatty acid metabolites, such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), have been identified in the plasma of humans with gestational diabetes, as well as impaired glucose-tolerant and type 2 diabetes patients. CMPF's presence suggests it may play a role in the metabolic dysregulation associated with these conditions (Prentice et al., 2014). Understanding the metabolic pathways and effects of such compounds can contribute to novel therapeutic strategies for metabolic diseases.
Toxicological and Safety Aspects
The study of furan derivatives extends into toxicology and safety assessment, particularly concerning novel psychoactive substances. Analysis of synthetic opioids, including furanylfentanyl, emphasizes the importance of identifying and understanding the pharmacological and toxicological profiles of furan-containing compounds to mitigate risks associated with their misuse (Mohr et al., 2016).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(2-methoxy-2-adamantyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-24-19(14-6-12-5-13(8-14)9-15(19)7-12)11-21-18(23)17(22)20-10-16-3-2-4-25-16/h2-4,12-15H,5-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOPRHSNKFBBAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2374107.png)



![2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)-](/img/structure/B2374117.png)

![(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2374121.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B2374124.png)


